3-[(6-Chloropyrimidin-4-yl)amino]propanamide
Overview
Description
3-[(6-Chloropyrimidin-4-yl)amino]propanamide is a chemical compound with the molecular formula C7H9ClN4O and a molecular weight of 200.63 g/mol . This compound is characterized by the presence of a chloropyrimidine moiety linked to a propanamide group via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloropyrimidin-4-yl)amino]propanamide typically involves the following steps:
Formation of 6-Chloropyrimidine-4-amine: This intermediate is prepared by chlorination of pyrimidine derivatives.
Coupling Reaction: The 6-chloropyrimidine-4-amine is then coupled with 3-bromopropanamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloropyrimidin-4-yl)amino]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-[(6-Chloropyrimidin-4-yl)amino]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(6-Chloropyrimidin-4-yl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-4-amine: A precursor in the synthesis of 3-[(6-Chloropyrimidin-4-yl)amino]propanamide.
3-Bromopropanamide: Another precursor used in the coupling reaction.
Other Chloropyrimidine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a chloropyrimidine moiety and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O/c8-5-3-7(12-4-11-5)10-2-1-6(9)13/h3-4H,1-2H2,(H2,9,13)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFQFOKZOROAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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